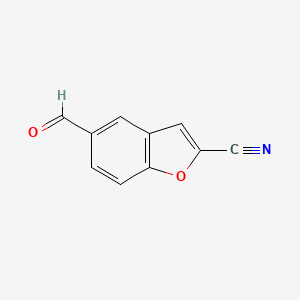

5-Formylbenzofuran-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-formyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXIBCRETBRQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258154-58-3 | |

| Record name | 5-formylbenzofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Formylbenzofuran 2 Carbonitrile

Retrosynthetic Analysis of the 5-Formylbenzofuran-2-carbonitrile Framework

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the C-C and C-O bonds that form the furan (B31954) ring and the introduction of the formyl and nitrile groups.

Route A focuses on the late-stage introduction of the nitrile group. This involves a disconnection of the C2-CN bond, leading to a 5-formylbenzofuran precursor. This precursor could be a 2-halo-5-formylbenzofuran, which would allow for a nucleophilic cyanation reaction. Alternatively, a 5-formylbenzofuran-2-carboxamide could be a key intermediate, which can be dehydrated to the target nitrile.

Route B considers the formation of the benzofuran (B130515) core as a key step. This approach might start from a suitably substituted phenol (B47542) and a component that will form the furan ring. For instance, a 4-formyl-2-hydroxyphenol derivative could be reacted with a two-carbon synthon to construct the furan ring with a precursor to the nitrile group already in place at the 2-position.

Route C involves the functionalization of a pre-formed benzofuran-2-carbonitrile. This would necessitate the formylation of the benzofuran ring at the 5-position. This strategy relies on the regioselectivity of electrophilic aromatic substitution on the benzofuran nucleus.

These retrosynthetic pathways highlight the key transformations required for the synthesis of this compound and will be explored in more detail in the following sections.

Methodologies for the Construction of the Benzofuran Core

Cyclization Reactions for Furan Ring Formation

The formation of the furan ring is often achieved through the cyclization of a substituted phenol derivative. One of the most common methods is the Perkin rearrangement , which involves the base-catalyzed intramolecular cyclization of a coumarin (B35378) derivative. While not a direct route to the target molecule, it exemplifies the general principle of furan ring formation from a phenolic precursor.

A more direct approach involves the reaction of a salicylaldehyde (B1680747) or a related derivative with an appropriate two-carbon component. For example, a 4-formyl-2-hydroxybenzaldehyde could potentially react with a reagent like chloroacetonitrile (B46850) in the presence of a base to form the benzofuran ring with the nitrile group already installed at the 2-position.

Another powerful method is the Sonogashira coupling followed by cyclization. This involves the coupling of an o-halophenol with a terminal alkyne, catalyzed by a palladium complex. The resulting o-alkynylphenol can then undergo cyclization to form the benzofuran ring. For the synthesis of our target molecule, a 2-halo-4-formylphenol could be coupled with an alkyne that can be subsequently converted to the nitrile group.

Approaches for Fused Aromatic Ring Assembly

While the construction of the furan ring onto a pre-existing benzene (B151609) ring is more common, strategies involving the assembly of the fused aromatic system are also known. These methods are generally less direct for the synthesis of a specifically substituted benzofuran like the target compound but are worth noting for their versatility in creating diverse benzofuran libraries.

Introduction of the Nitrile Functionality

The introduction of the nitrile group at the 2-position of the benzofuran ring is a key transformation in the synthesis of this compound. This can be achieved through either direct cyanation or the conversion of a suitable precursor.

Direct Cyanation Methods

Direct cyanation of a pre-formed 5-formylbenzofuran is a potential route. However, the direct C-H cyanation of benzofurans can be challenging and may lack regioselectivity. A more reliable approach involves the cyanation of a 2-halobenzofuran intermediate.

Palladium-catalyzed cyanation of 2-bromobenzofuran (B1272952) or 2-iodobenzofuran (B1590796) derivatives is a well-established and efficient method. Reagents such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can be used in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to introduce the nitrile group at the 2-position. The synthesis of a 2-halo-5-formylbenzofuran precursor would be necessary for this approach.

| Catalyst System | Cyanide Source | Substrate |

| Pd(PPh₃)₄ | Zn(CN)₂ | 2-Bromobenzofuran |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | 2-Iodobenzofuran |

| CuI | KCN | 2-Bromobenzofuran |

Table 1: Representative Conditions for the Cyanation of 2-Halobenzofurans

Conversion of Carboxamide or Other Precursors to Nitriles

An alternative and often milder method for introducing a nitrile group is the dehydration of a primary carboxamide. This approach would involve the synthesis of 5-Formylbenzofuran-2-carboxamide as a key intermediate. The conversion of a carboxylic acid or its ester at the 2-position to the corresponding primary amide is a standard transformation in organic synthesis.

The subsequent dehydration of the 2-carboxamide to the 2-carbonitrile can be achieved using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent is crucial to ensure compatibility with the formyl group present at the 5-position. Milder conditions, for example using Burgess reagent or cyanuric chloride, might be preferable to avoid side reactions with the aldehyde. masterorganicchemistry.com

| Dehydrating Agent | Reaction Conditions |

| Phosphoryl chloride (POCl₃) | Reflux in an inert solvent |

| Trifluoroacetic anhydride (TFAA) | Pyridine, room temperature |

| Burgess Reagent | Mild, neutral conditions |

| Cyanuric Chloride / DMF | Mild conditions |

Table 2: Common Reagents for the Dehydration of Amides to Nitriles

Formylation of the Benzofuran Ring

The introduction of the formyl group at the 5-position is another critical step. This is typically achieved through electrophilic aromatic substitution on the benzofuran ring.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org For benzofuran, electrophilic substitution generally occurs at the 2- or 3-position. stackexchange.com However, if the 2-position is already substituted, as in the case of benzofuran-2-carbonitrile, formylation may be directed to the benzene ring. The directing effects of the existing nitrile group and the oxygen heteroatom would influence the regioselectivity of the formylation.

Another classical method for the formylation of phenols and other activated aromatic rings is the Duff reaction . wikipedia.org This reaction uses hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, typically acetic acid or glycerol. wikipedia.org While generally less efficient than the Vilsmeier-Haack reaction, it can be a useful alternative, particularly for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction. wikipedia.org

Introduction and Functionalization of the Formyl Group at the C5 Position

The introduction of a formyl group onto the benzofuran nucleus at the C5 position is a critical transformation. This can be achieved either by direct formylation of a pre-formed benzofuran ring or by the oxidation of a suitable precursor group already in the desired position.

Direct formylation of aromatic and heteroaromatic rings can be accomplished through several classic name reactions. The feasibility of these reactions on a benzofuran-2-carbonitrile substrate depends on the electronic properties of the ring system. The benzofuran ring itself is electron-rich and generally undergoes electrophilic substitution readily. However, the presence of an electron-withdrawing nitrile group at the C2 position deactivates the ring, making formylation more challenging. The directing effects of the furan oxygen (activating and ortho/para-directing) and the C2-nitrile group (deactivating and meta-directing to its position) are competing, which could lead to a mixture of products.

Two of the most common formylation methods are the Vilsmeier-Haack and Rieche reactions.

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). bch.ronih.gov The electrophile in this reaction, a chloroiminium ion, is less reactive than the acylium ions used in Friedel-Crafts acylation, and thus the reaction is generally most effective on electron-rich aromatic compounds such as phenols, anilines, and electron-rich heterocycles. nih.govnih.gov For a benzofuran-2-carbonitrile substrate, the reaction would likely require forcing conditions, and the regioselectivity would need to be determined empirically.

Rieche Formylation : The Rieche formylation utilizes a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin (IV) tetrachloride (SnCl₄). nih.gov This method is also best suited for electron-rich aromatic substrates. The harsh Lewis acidic conditions might not be compatible with all functional groups.

| Formylation Reaction | Reagents | General Applicability |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatic and heterocyclic rings |

| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatic compounds |

An alternative and often more regioselective strategy for introducing a formyl group is the oxidation of a C5-alkyl or C5-halomethyl group. This approach circumvents the potential difficulties and regioselectivity issues of direct electrophilic formylation.

The oxidation of a benzylic halide, such as a bromomethyl group, to an aldehyde is a well-established transformation in organic synthesis. Several methods are available for this purpose:

Sommelet Reaction : The Sommelet reaction provides a method for converting benzyl (B1604629) halides into the corresponding aldehydes using hexamethylenetetramine (hexamine) followed by hydrolysis. bch.ro The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. bch.ro This method is particularly useful as it is carried out under relatively mild conditions.

Kornblum Oxidation : The Kornblum oxidation is another effective method for the synthesis of aldehydes from primary alkyl halides using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base such as sodium bicarbonate or triethylamine. bch.rowikipedia.org The reaction was initially limited to activated halides but has been expanded to a wider range of substrates. wikipedia.org

Other Oxidation Methods : Other oxidizing agents such as N-oxides (as in the Ganem oxidation) can also be employed for the conversion of benzylic halides to aldehydes.

Detailed Synthetic Pathways to this compound

Based on established methodologies in benzofuran chemistry, two primary synthetic pathways to this compound can be proposed.

This synthetic route involves the initial construction of a benzofuran ring bearing a C5-methyl or C5-bromomethyl group, followed by a subsequent oxidation step to introduce the formyl functionality. A plausible reaction sequence is as follows:

Formation of 5-methylbenzofuran-2-carbonitrile : This intermediate could be synthesized from 4-methylsalicylaldehyde and an α-haloacetonitrile.

Benzylic Bromination : The 5-methyl group can be converted to a 5-bromomethyl group using a radical brominating agent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN.

Oxidation to the Aldehyde : The resulting 5-(bromomethyl)benzofuran-2-carbonitrile can then be oxidized to this compound using one of the methods described in section 2.4.2, such as the Sommelet reaction or Kornblum oxidation.

This pathway allows for the late-stage introduction of the formyl group, which can be advantageous if the aldehyde is sensitive to the conditions used for the initial benzofuran ring formation.

A more direct and potentially more efficient alternative route involves the construction of the benzofuran ring from a starting material that already contains the required C5-formyl group.

A highly viable approach starts with the commercially available 5-Formyl-2-hydroxybenzonitrile (also known as 3-cyano-4-hydroxybenzaldehyde). nih.gov The synthesis would proceed via a one-pot cyclization reaction.

Synthetic Route from 5-Formyl-2-hydroxybenzonitrile:

This synthesis involves the reaction of 5-Formyl-2-hydroxybenzonitrile with an α-haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile , in the presence of a base. This is a classic and widely applied method for the preparation of benzofuran-2-carbonitriles from salicylaldehydes. jocpr.com

The general mechanism involves:

Deprotonation of the phenolic hydroxyl group by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide.

Nucleophilic attack of the phenoxide on the α-haloacetonitrile to form an O-alkylated intermediate.

Intramolecular cyclization of the intermediate, where the carbanion generated adjacent to the nitrile group attacks the aldehyde (or a related species), followed by dehydration to form the furan ring.

| Starting Materials | Reagents | Product |

| 5-Formyl-2-hydroxybenzonitrile, Bromoacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | This compound |

Comparative Analysis:

The cyclization route starting from 5-Formyl-2-hydroxybenzonitrile is likely the more efficient and atom-economical pathway. It utilizes a commercially available starting material and constructs the target molecule in a single key transformation. This avoids the multiple steps of benzylic bromination and subsequent oxidation required in the first pathway.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

For the proposed synthesis from 5-Formyl-2-hydroxybenzonitrile, the optimization of reaction conditions would be crucial to maximize the yield and purity of this compound. Key parameters to consider include:

Base : The choice of base is critical. A moderately strong base like potassium carbonate is commonly used and is often sufficient. rsc.org Stronger bases like sodium hydride could also be employed but may lead to side reactions.

Solvent : A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) is typically used to facilitate the reaction. nih.gov

Temperature : The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Reaction Time : The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time and avoid the formation of degradation products.

For the oxidation of 5-(bromomethyl)benzofuran-2-carbonitrile, optimization would focus on the specific conditions of the chosen method (Sommelet or Kornblum). For the Sommelet reaction, the ratio of hexamine to the halide and the conditions for the final hydrolysis step are important variables. For the Kornblum oxidation, the temperature and choice of base can significantly influence the reaction's efficiency and selectivity. bch.rowikipedia.org

Principles of Green Chemistry in the Synthesis of this compound.

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these issues by focusing on aspects such as atom economy, catalysis, use of safer solvents and reagents, and energy efficiency.

A plausible synthetic approach to this compound can be retrospectively analyzed to identify areas for green improvements. A hypothetical traditional route might start from a substituted salicylaldehyde, followed by the introduction of the nitrile group and subsequent formylation. Each of these steps can be scrutinized for its adherence to green chemistry principles.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Reactions with poor atom economy, common in fine chemical and pharmaceutical synthesis, generate more waste. primescholars.com For instance, a classical Wittig reaction, while effective, often has a low atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. In contrast, catalytic reactions or rearrangements that incorporate most of the reactant atoms into the final product are preferred. primescholars.com

Catalysis: The use of catalysts is a fundamental principle of green chemistry, as they can replace stoichiometric reagents, reduce reaction temperatures, and increase selectivity, thereby minimizing waste and energy consumption. scienceopen.com In the synthesis of benzofuran derivatives, palladium- and copper-based catalysts are frequently employed for coupling and cyclization reactions. scienceopen.comnih.gov For example, Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization, is a common route to the benzofuran core. scienceopen.com The development of highly active catalysts allows for lower catalyst loadings, further enhancing the green credentials of the process.

The following table compares traditional stoichiometric reagents with greener catalytic alternatives that could be applied in the synthesis of benzofuran scaffolds.

| Transformation Step | Traditional Reagent (Stoichiometric) | Potential Green Alternative (Catalytic) | Green Chemistry Advantage |

|---|---|---|---|

| Benzofuran Ring Formation | Perkin reaction (acetic anhydride, sodium acetate) | Palladium- or Copper-catalyzed intramolecular cyclization | Higher atom economy, milder reaction conditions, avoidance of corrosive reagents. |

| Oxidation of a Methyl to a Formyl Group | Selenium dioxide (SeO2) | Catalytic aerobic oxidation using a transition metal catalyst (e.g., Co, Mn) | Avoidance of a highly toxic and stoichiometric heavy metal reagent; use of air as the oxidant. |

| C-H Functionalization | Friedel-Crafts acylation (AlCl3) | Direct C-H activation with a transition metal catalyst (e.g., Rh, Ru) | Higher atom economy, reduces the need for pre-functionalized substrates, minimizes inorganic waste. |

Safer Solvents and Reaction Conditions: Many organic reactions are conducted in volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives such as water, ethanol (B145695), or supercritical fluids. In the context of benzofuran synthesis, the use of deep eutectic solvents (DES) has been reported as an environmentally benign medium for copper-catalyzed reactions. nih.gov Microwave-assisted synthesis is another technique that can accelerate reaction times, often leading to higher yields and reduced energy consumption.

Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is not yet established, the broader field of furan chemistry is increasingly looking towards biomass as a starting point. rsc.org For example, 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from carbohydrates, is a versatile platform chemical for the synthesis of various furan derivatives. nih.gov Future research may explore pathways from such bio-based platform molecules to more complex benzofuran structures.

The table below outlines a comparative analysis of different solvent systems for a hypothetical reaction step in the synthesis of this compound, based on green chemistry principles.

| Solvent | Toxicity/Hazard Profile | Environmental Impact | Recyclability | Overall Green Rating |

|---|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | High, persistent organic pollutant | Possible, but energy-intensive | Poor |

| Dimethylformamide (DMF) | Reproductive toxicant, high boiling point | Moderate, water-miscible, difficult to remove | Difficult | Moderate |

| Ethanol | Low toxicity, flammable | Low, biodegradable | Good | Good |

| Water | Non-toxic | Minimal | Excellent | Excellent |

| Deep Eutectic Solvent (e.g., Choline Chloride:Urea) | Generally low toxicity | Low, often biodegradable | Often possible | Excellent |

Chemical Reactivity and Transformation Mechanisms of 5 Formylbenzofuran 2 Carbonitrile

Reactivity of the Formyl Group

The aldehyde, or formyl group, is a highly reactive functional group characterized by a polarized carbon-oxygen double bond. The carbon atom is electron-deficient and thus a prime target for nucleophiles. libretexts.orgmasterorganicchemistry.com The reactivity of the formyl group can be further influenced by the electron-withdrawing nature of the benzofuran (B130515) ring system and the nitrile group. researchgate.net

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the C=O pi electrons onto the oxygen atom. libretexts.org

Cyanohydrin formation is a classic example of nucleophilic addition, where a cyanide ion attacks the carbonyl carbon. libretexts.org For 5-Formylbenzofuran-2-carbonitrile, this would result in the formation of a cyanohydrin derivative, a molecule bearing both a hydroxyl and a nitrile group on the same carbon.

Table 1: General Nucleophilic Addition to the Formyl Group

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Nu:⁻ | Tetrahedral Alkoxide Intermediate |

This table illustrates the general two-step process of nucleophilic addition to an aldehyde.

The formyl group of this compound is susceptible to both oxidation and reduction.

Oxidation: Aldehydes can be readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include chromium-based reagents like chromic acid. youtube.com The reaction involves the conversion of the aldehyde to a gem-diol, which is then further oxidized.

Reduction: The formyl group can be reduced to a primary alcohol. youtube.com This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | 5-Carboxybenzofuran-2-carbonitrile |

This table summarizes common reagents for the oxidation and reduction of the aldehyde functional group.

Condensation reactions are crucial for forming carbon-carbon bonds. The formyl group of this compound is an excellent electrophile for such reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a base. mdpi.comnih.govsciensage.info For instance, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would yield a substituted alkene. sphinxsai.comwindows.net The mechanism begins with the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the formyl carbon. nih.gov

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. While this compound itself cannot form an enolate, it can act as the electrophilic partner in a crossed-aldol reaction with another aldehyde or ketone that can be enolized.

Table 3: Knoevenagel Condensation Example

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|

This table provides a specific example of a Knoevenagel condensation reaction.

Aldehydes react with primary amines to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a small amount of acid and involves the loss of a water molecule. youtube.comyoutube.com The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group of the carbinolamine turns it into a good leaving group (water), which is eliminated to form an iminium ion. Subsequent deprotonation yields the neutral imine. masterorganicchemistry.comlibretexts.org

Table 4: Imine Formation Mechanism Steps

| Step | Description |

|---|---|

| 1 | Nucleophilic attack by the primary amine on the formyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine. |

| 3 | Protonation of the hydroxyl group by an acid catalyst. |

| 4 | Elimination of water to form a resonance-stabilized iminium ion. |

This table outlines the key mechanistic steps in the formation of an imine from an aldehyde.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis. researchgate.net

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orgchemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of aqueous acid and heat, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. chemistrysteps.compressbooks.pub Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, a tautomerization occurs to yield an amide intermediate. chemistrysteps.com If the reaction is allowed to proceed with further heating, the amide will be hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgpressbooks.pub

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt. A final acidic workup is required to obtain the neutral carboxylic acid.

Table 5: Hydrolysis of the Nitrile Group

| Conditions | Intermediate Product | Final Product (after workup if needed) |

|---|---|---|

| H₃O⁺, Δ (mild) | 5-Formylbenzofuran-2-carboxamide | 5-Formylbenzofuran-2-carboxylic acid |

This table summarizes the outcomes of nitrile hydrolysis under different conditions.

Reduction to Amines or Imines

The formyl group at the 5-position and the nitrile group at the 2-position of the benzofuran core are both susceptible to reduction, leading to the formation of amines or imines, which are valuable intermediates in organic synthesis. The reductive amination of aldehydes and ketones is a well-established method for synthesizing amines. This process typically involves the initial formation of an imine intermediate through the condensation of the carbonyl group with an amine, followed by the hydrogenation of the imine to the corresponding amine. mdpi.com

The general pathway for the reductive amination of a carbonyl compound involves two main routes: one proceeding through an imine intermediate and the other through an amide intermediate when applicable. mdpi.com For this compound, the formyl group can react with a primary amine to form a Schiff base (an imine), which can then be reduced to a secondary amine using a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, particularly when both a formyl and a nitrile group are present. For instance, selective reduction of the aldehyde over the nitrile can often be achieved using milder reducing agents or by protecting the nitrile group.

The synthesis of tris(2-furanylmethyl)amine from furfural (B47365) via reductive amination highlights the utility of this reaction for furan-containing compounds. mdpi.com While a direct parallel for this compound is not explicitly detailed in the provided results, the underlying principles of reductive amination are broadly applicable.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and can undergo nucleophilic addition. masterorganicchemistry.com This reaction is a fundamental process in organic chemistry, leading to a change in hybridization of the carbon from sp to sp2. masterorganicchemistry.com The addition of a nucleophile results in the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

A classic example of nucleophilic addition to a nitrile is the formation of a cyanohydrin from an aldehyde or ketone and hydrogen cyanide. masterorganicchemistry.comyoutube.com In the case of this compound, the nitrile group can react with various nucleophiles. For instance, Grignard reagents (organomagnesium halides) can add to the nitrile to form, after hydrolysis, ketones. youtube.comyoutube.com This provides a powerful method for carbon-carbon bond formation.

The reactivity of the nitrile group towards nucleophiles can be influenced by the electronic nature of the benzofuran ring and the presence of the formyl group. The electron-withdrawing nature of the formyl group can potentially enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Reactivity of the Benzofuran Heterocyclic System

The benzofuran scaffold itself is a reactive entity, capable of participating in a variety of chemical transformations. researchgate.netnih.gov The reactivity is a composite of the benzene (B151609) ring and the furan (B31954) ring, each exhibiting distinct chemical behaviors.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the benzofuran ring system can undergo electrophilic aromatic substitution (EAS). byjus.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The position of substitution is directed by the activating or deactivating nature of the substituents already present on the ring. libretexts.orguci.edu

In this compound, both the furan ring fused to the benzene ring and the formyl group at position 5 will influence the regioselectivity of electrophilic attack. The formyl group is a deactivating group and a meta-director, meaning it will direct incoming electrophiles to the positions meta to it (positions 4 and 6). libretexts.orguci.edu The furan ring's influence is more complex, but generally, the benzene ring in benzofuran is considered to be activated towards electrophilic attack compared to benzene itself. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For example, halogenation of benzene can be achieved using Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.com

Functionalization at the Furan Ring

The furan ring of the benzofuran system also exhibits its own characteristic reactivity. The C2 and C3 positions of the furan ring are particularly important sites for functionalization. researchgate.netresearchgate.net The presence of the nitrile group at the C2 position in this compound already represents a key functionalization.

Further reactions can occur at the C3 position. For example, some benzofuran derivatives can undergo lithiation at the C3 position, followed by reaction with an electrophile to introduce a new substituent. researchgate.net Additionally, cycloaddition reactions involving the furan ring are known, providing routes to more complex heterocyclic structures. researchgate.netresearchgate.net The specific reactivity of the furan ring in this compound would be influenced by the electronic effects of both the nitrile and the fused benzene ring with its formyl substituent.

Metal-Mediated Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and benzofuran derivatives are often excellent substrates for these transformations. wikipedia.orgwiley.comnih.gov These reactions typically involve a metal catalyst, most commonly palladium, and the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgwiley.com

For this compound, if a halogen atom were introduced onto the benzofuran ring system (for example, at one of the available positions on the benzene ring), it could serve as a handle for cross-coupling reactions. Common named reactions in this category include the Suzuki, Heck, and Sonogashira couplings. nih.gov For instance, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group. nih.gov

The use of bimetallic catalytic systems, such as palladium and copper, has also been employed in the synthesis of benzofurans, for example, through Sonogashira coupling followed by intramolecular cyclization. nih.gov

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the formyl group, the nitrile group, and the benzofuran ring—necessitates careful consideration of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, it might be desirable to reduce the formyl group to an alcohol while leaving the nitrile group intact. This can often be achieved by choosing a specific reducing agent and carefully controlling the reaction conditions. For instance, sodium borohydride is generally a milder reducing agent than lithium aluminum hydride and can sometimes selectively reduce aldehydes in the presence of nitriles.

The interplay between these two selectivity aspects is crucial for the strategic use of this compound in multistep syntheses. By understanding and controlling the reactivity of each functional group, chemists can selectively modify different parts of the molecule to build up complex structures with high precision.

Compound Information Table

| Compound Name |

| This compound |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tris(2-furanylmethyl)amine |

| Furfural |

| Hydrogen cyanide |

| Grignard reagents |

| Benzene |

| Iron(III) chloride |

| Aluminum chloride |

| Boronic acid |

Chemical Reaction Data Table

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| Reduction | Sodium borohydride (NaBH4) | Formyl group | Alcohol |

| Reduction | Lithium aluminum hydride (LiAlH4) | Formyl and/or Nitrile group | Alcohol and/or Amine |

| Reductive Amination | Primary amine, reducing agent | Formyl group | Secondary amine |

| Nucleophilic Addition | Grignard reagent (RMgX) | Nitrile group | Ketone (after hydrolysis) |

| Electrophilic Halogenation | Cl2 or Br2, Lewis Acid (e.g., FeCl3) | Benzene ring | Halogenated benzofuran |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Halogenated benzofuran | Aryl- or alkyl-substituted benzofuran |

Exploration of Tandem and Cascade Reaction Sequences

The unique molecular architecture of this compound, featuring both an aldehyde (formyl) and a nitrile (carbonitrile) group on a benzofuran scaffold, presents a fertile ground for the exploration of tandem and cascade reactions. These reaction sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly valued in organic synthesis for their efficiency and atom economy. The strategic placement of the reactive formyl and cyano groups allows for their participation in a variety of multicomponent reactions to construct complex heterocyclic systems.

While specific literature detailing tandem and cascade reactions originating directly from this compound is limited, the reactivity of this compound can be inferred from analogous systems. The dual functionality of the molecule allows it to act as a versatile building block in reactions that proceed through a sequence of transformations.

A pertinent example of a cascade reaction can be drawn from the electrochemical-induced transformation of 2-formylbenzonitrile with anilines, which yields N-aryl isoindolinones. nih.gov This process is initiated by an electrochemical trigger, leading to a series of subsequent chemical reactions. nih.gov A similar reaction pathway could be envisioned for this compound, where the formyl and cyano groups would react sequentially with a suitable nucleophile.

In a hypothetical scenario analogous to the electrochemical reaction of 2-formylbenzonitrile, this compound could react with anilines in a tandem sequence. The initial step would likely involve the formation of an imine between the formyl group of the benzofuran and the aniline (B41778). This would be followed by an intramolecular cyclization, where the nitrogen of the aniline attacks the carbon of the cyano group. Subsequent tautomerization and protonation steps would lead to the final heterocyclic product.

The following table outlines the conditions and outcomes for the analogous electrochemical cascade reaction of 2-formylbenzonitrile with various anilines, which could serve as a model for future studies on this compound.

| Entry | 2-Formylbenzonitrile Reactant | Aniline Reactant | Product | Yield (%) |

| 1 | 2-formylbenzonitrile | Aniline | 2-phenylisoindolin-1-one | 75 |

| 2 | 2-formylbenzonitrile | 4-methoxyaniline | 2-(4-methoxyphenyl)isoindolin-1-one | 70 |

| 3 | 2-formylbenzonitrile | 4-chloroaniline | 2-(4-chlorophenyl)isoindolin-1-one | 65 |

| 4 | 2-formylbenzonitrile | 2,5-dimethoxyaniline | 2-((2,5-dimethoxyphenyl)amino)isoindolin-1-one | 61 |

This data is based on the electrochemical-induced cascade reaction of 2-formylbenzonitrile and is presented as a model for the potential reactivity of this compound. nih.gov

Furthermore, the benzofuran core itself can participate in cascade sequences. For instance, the synthesis of benzofuran-heterocycle hybrids has been achieved through multi-step, one-pot procedures involving initial modifications of a benzofuran scaffold followed by cyclization reactions. nih.gov These strategies highlight the potential for developing complex tandem reactions starting from functionalized benzofurans like this compound.

The development of multicomponent reactions (MCRs) is another avenue where this compound could be a valuable synthon. MCRs allow for the construction of complex molecules from three or more starting materials in a single operation. nih.gov The formyl and cyano groups of the target molecule could react with different components in a programmed sequence. For example, a Passerini or Ugi-type reaction, which are prominent isocyanide-based MCRs, could potentially be adapted. organic-chemistry.orgajrconline.org

In a hypothetical five-component reaction, similar to those developed for other heterocyclic systems, this compound could react with an amine, a carboxylic acid, and an isocyanide in a Ugi-type reaction, followed by a post-condensation cyclization involving the benzofuran moiety or the nitrile group. This would lead to highly complex and diverse molecular scaffolds in a single synthetic operation.

The table below details the components of a known five-component reaction for the synthesis of tetrazol-benzofuran hybrids, illustrating the complexity and potential of such reactions. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reactant 5 | Catalyst | Product Type |

| Salicylaldehyde (B1680747) derivative | Amine | Isocyanide | Sodium Azide | Acid | Pd/Cu | Tetrazol-benzofuran hybrid |

This table represents a known five-component reaction leading to benzofuran derivatives and serves as a conceptual model. nih.gov

Design, Synthesis, and Chemical Utility of Derivatives and Analogues of 5 Formylbenzofuran 2 Carbonitrile

Rational Design Principles for Structural Modification

The structural modification of 5-Formylbenzofuran-2-carbonitrile is guided by a set of rational design principles aimed at fine-tuning its chemical properties for specific applications. The inherent reactivity of the formyl and nitrile groups, coupled with the aromatic benzofuran (B130515) core, provides a tripartite platform for molecular engineering.

Another key design principle involves leveraging the formyl and nitrile groups as handles for constructing more complex molecular architectures. The formyl group can serve as a precursor for a variety of functional groups through reactions such as oxidation, reduction, and condensation. Similarly, the nitrile group can be transformed into amines, carboxylic acids, or heterocyclic systems like tetrazoles and triazines. This functional group interconversion is a cornerstone of designing analogues with tailored chemical reactivity and utility.

Furthermore, the principles of isosteric and bioisosteric replacement, traditionally employed in medicinal chemistry, are also adapted for the design of analogues with specific chemical properties. Replacing a particular functional group with another of a similar size and electronic configuration can lead to analogues with altered but predictable chemical behavior. This approach is instrumental in the development of novel ligands for catalysis or new building blocks for materials science.

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives of this compound is a testament to the versatility of modern organic synthesis. Methodologies are systematically categorized based on the modification of its key functional groups and the core benzofuran structure.

Modification of the Formyl Group

The formyl group at the C5-position is a versatile anchor for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid (5-carboxybenzofuran-2-carbonitrile) using standard oxidizing agents. Conversely, reduction of the formyl group yields the corresponding alcohol (5-(hydroxymethyl)benzofuran-2-carbonitrile). These transformations provide access to derivatives with altered polarity and hydrogen bonding capabilities.

Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles. For example, reaction with amines can yield Schiff bases, while condensation with active methylene (B1212753) compounds, such as malononitrile (B47326), can lead to the formation of new carbon-carbon bonds and extend the conjugation of the system. A notable example is the Knoevenagel condensation, which can be employed to introduce a variety of substituents.

Wittig and Related Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a powerful tool for converting the formyl group into a vinyl group with high stereoselectivity. This allows for the introduction of alkenyl substituents, which can be further functionalized or used to modulate the electronic properties of the molecule.

Modification of the Nitrile Group

The nitrile group at the C2-position is a valuable precursor for a variety of nitrogen-containing functional groups and heterocycles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid (benzofuran-2-carboxylic acid) or carboxamide (benzofuran-2-carboxamide) derivatives. For instance, hydrolysis of a related benzofuran-2-carboxamide (B1298429) using sodium hydroxide (B78521) in ethanol (B145695) has been shown to yield the carboxylic acid in good yield. nih.gov

Reduction: Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride, yields the corresponding primary amine (2-(aminomethyl)benzofuran). This transformation introduces a basic site into the molecule, opening up avenues for further derivatization, such as acylation or alkylation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.govnih.govresearchgate.netorganic-chemistry.org This reaction is a powerful tool for introducing a tetrazole moiety, which is a well-known functional group in medicinal chemistry and materials science. Additionally, nitriles can react with other reagents to form triazines. nih.govclockss.orgfrontiersin.orgresearchgate.net

Organometallic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form, after hydrolysis, ketones. libretexts.orgsaskoer.cayoutube.comyoutube.com This reaction allows for the introduction of a variety of alkyl or aryl groups at the C2-position.

| Starting Material | Reagent(s) | Product | Reference |

| Benzofuran-2-carboxamide | NaOH, EtOH | Benzofuran-2-carboxylic acid | nih.gov |

| Nitriles | Sodium Azide, Ammonium (B1175870) Chloride, DMF | 5-Substituted Tetrazoles | nih.gov |

| Nitriles | Azides | Tetrazoles | nih.gov |

| Nitriles | Cyanuric Chloride | 2,4,6-Trisubstituted-1,3,5-triazines | nih.gov |

Substitutions and Derivatizations on the Benzofuran Ring

The benzofuran ring itself can be functionalized through various substitution reactions, primarily electrophilic aromatic substitution on the benzene (B151609) portion of the molecule. The regioselectivity of these substitutions is influenced by the existing formyl and nitrile groups.

Halogenation: Bromination and chlorination of the benzofuran ring can be achieved using standard halogenating agents. The position of halogenation is directed by the activating and deactivating effects of the substituents. For instance, electrophilic substitution on the benzofuran ring has been demonstrated through bromination and formylation. researchgate.net

Nitration and Sulfonation: Nitration and sulfonation introduce nitro and sulfonic acid groups, respectively, onto the aromatic ring. These strong electron-withdrawing groups can significantly alter the chemical properties of the resulting derivatives.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can be employed to introduce acyl and alkyl groups onto the benzene ring, further expanding the diversity of accessible analogues.

Structure-Reactivity Relationships in Synthesized Analogues (focused on chemical transformations and non-biological applications)

The relationship between the structure of this compound analogues and their chemical reactivity is a critical aspect of their design for non-biological applications. The electronic nature of substituents on the benzofuran ring plays a pivotal role in dictating the reactivity of the molecule in various chemical transformations.

The introduction of electron-donating groups (EDGs) onto the benzene ring generally increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution. This principle is fundamental in controlling the regioselectivity of further functionalization. For example, in electrophilic aromatic substitution reactions, the position of attack is governed by the directing effects of the existing formyl and nitrile groups, as well as any additional substituents. nih.gov

The reactivity of the formyl group is also influenced by the electronic nature of the benzofuran ring. EDGs can increase the nucleophilicity of the formyl oxygen, while EWGs can enhance the electrophilicity of the formyl carbon. These effects can be harnessed to control the rate and outcome of reactions involving the aldehyde functionality. For instance, the rate of nucleophilic addition to the formyl group can be modulated by the substituents on the aromatic ring. nih.govnih.gov

In the context of materials science, the electronic properties of these analogues are of paramount importance. The extent of π-conjugation, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the redox potentials can be systematically tuned through structural modifications. For example, extending the π-system through the introduction of vinyl or ethynyl (B1212043) groups can lead to materials with tailored optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzofuran derivatives have also been investigated for their potential use in energy storage and as catalysts for various chemical reactions. nih.gov

Computational Approaches to Design and Predict Properties of New Analogues

Computational chemistry has emerged as an indispensable tool in the rational design and property prediction of novel this compound analogues. A variety of computational methods are employed to gain insights into the structural, electronic, and reactive properties of these molecules before their synthesis, thereby accelerating the discovery of new functional materials.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of benzofuran derivatives. These calculations can provide valuable information about bond lengths, bond angles, and torsional angles, as well as electronic properties such as HOMO and LUMO energy levels, electron density distribution, and molecular electrostatic potential maps. These parameters are crucial for understanding the reactivity of the molecules and for predicting their suitability for specific applications. For instance, DFT has been used to study the structural properties and electrophilic substitution reactions of calix nih.govbenzofurans. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): While traditionally used in drug discovery, QSAR models can also be applied to predict the chemical properties and reactivity of new analogues. By establishing a statistical relationship between the structural features of a series of compounds and their measured chemical properties, QSAR models can be used to predict the properties of yet-unsynthesized analogues.

Molecular Docking: Although primarily a tool for studying protein-ligand interactions, molecular docking simulations can be adapted to study the interactions of benzofuran derivatives with other molecules or surfaces. This can be particularly useful in the design of new catalysts or materials where specific intermolecular interactions are desired.

Time-Dependent Density Functional Theory (TD-DFT): To predict the optical properties of new analogues, such as their absorption and emission spectra, TD-DFT calculations are employed. This is particularly relevant for the design of new dyes, fluorescent probes, and materials for optoelectronic devices.

Theoretical and Computational Studies of 5 Formylbenzofuran 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and intrinsic properties of molecules like 5-Formylbenzofuran-2-carbonitrile. Such calculations provide insights into the distribution of electron density, molecular geometry, and various reactivity descriptors.

Key electronic properties that can be calculated include the dipole moment, polarizability, and electrostatic potential. The presence of the strongly electronegative oxygen, nitrogen, and formyl oxygen atoms in this compound results in a significant dipole moment. The electrostatic potential map would be expected to show regions of high electron density (negative potential) localized around these heteroatoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the formyl group and the aromatic protons would exhibit positive electrostatic potential.

Table 1: Calculated Electronic Properties of a Representative Substituted Benzofuran (B130515)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (a.u.) | 120 |

| Ionization Potential (eV) | 8.2 |

| Electron Affinity (eV) | 1.5 |

Note: The data in this table is representative and based on computational studies of functionally similar benzofuran derivatives. Actual values for this compound may vary.

Analysis of Molecular Orbitals and Bonding Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. In benzofuran derivatives, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is also a π*-antibonding orbital.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the formyl and cyano groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzofuran. This effect is generally more pronounced for the LUMO, leading to a smaller HOMO-LUMO gap and suggesting an increased susceptibility to nucleophilic attack.

The distribution of these orbitals is also informative. The HOMO is often localized on the electron-rich regions of the molecule, which are potential sites for electrophilic attack. Conversely, the LUMO is concentrated on electron-deficient areas, indicating likely sites for nucleophilic attack. In the case of this compound, the LUMO is expected to have significant contributions from the carbon atoms of the formyl and cyano groups, as well as the C2 and C3 positions of the furan (B31954) ring.

Table 2: Frontier Orbital Energies of a Representative Substituted Benzofuran

| Molecular Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative and based on computational studies of functionally similar benzofuran derivatives. Actual values for this compound may vary.

Computational Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the identification and characterization of novel compounds.

The calculated IR spectrum of this compound would be expected to show characteristic vibrational modes. A strong absorption band corresponding to the C≡N stretching vibration of the nitrile group would be anticipated in the region of 2220-2260 cm⁻¹. The C=O stretching vibration of the formyl group would likely appear as a strong band around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-O-C stretching of the furan ring. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy. The proton of the formyl group would be expected to resonate at a high chemical shift (downfield), typically around 9-10 ppm. The aromatic protons would appear in the aromatic region of the spectrum, with their specific shifts influenced by the electronic effects of the substituents. The carbon atom of the nitrile group would have a characteristic chemical shift in the ¹³C NMR spectrum, as would the carbonyl carbon of the formyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2245 |

| Formyl (C=O) | Stretching | 1695 |

| Furan Ring (C-O-C) | Asymmetric Stretching | 1250 |

Note: The data in this table is representative and based on computational studies of functionally similar benzofuran derivatives. Actual values for this compound may vary.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. For this compound, several types of reactions could be computationally explored.

For example, the reduction of the formyl group to an alcohol is a common transformation. Computational modeling could be used to compare the energetics of different reducing agents and to understand the stereoselectivity of the reaction if a chiral center is formed. Similarly, the reactivity of the nitrile group towards hydrolysis or addition reactions could be investigated.

Furthermore, computational studies can shed light on the regioselectivity of electrophilic substitution reactions on the benzofuran ring. While the formyl and cyano groups are deactivating, their directing effects can be predicted by examining the relative stabilities of the Wheland intermediates formed upon attack at different positions of the benzene (B151609) ring.

Conformational Analysis and Energy Landscapes

For molecules with rotatable bonds, conformational analysis is essential for understanding their three-dimensional structure and flexibility. In this compound, the primary source of conformational flexibility is the rotation of the formyl group around the C-C bond connecting it to the benzofuran ring.

Computational methods can be used to generate a potential energy surface for this rotation. It is expected that two planar conformers, corresponding to the formyl group's oxygen atom being oriented towards or away from the furan ring, would be the most stable. The energy barrier for rotation between these conformers can also be calculated, providing information about the conformational dynamics of the molecule at different temperatures.

Intermolecular Interactions and Aggregation Studies

The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. Computational studies can provide detailed insights into these interactions.

For this compound, the presence of the polar formyl and nitrile groups suggests the potential for strong dipole-dipole interactions. The formyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded dimers or chains in the solid state. researchgate.net

Furthermore, the planar aromatic system of the benzofuran ring can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant cohesive force in the crystal packing of many aromatic compounds. Computational analysis of the crystal structure (if available) or of molecular dimers can quantify the strength and geometry of these stacking interactions. Studies on related benzofuran derivatives have shown that such interactions play a crucial role in stabilizing the crystal lattice. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 5-Formylbenzofuran-2-carbonitrile. These techniques provide detailed information about the connectivity of atoms and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, advanced pulse sequences and multidimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals, especially for complex spin systems found in substituted aromatic compounds. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the benzofuran (B130515) ring system, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and to neighboring carbons, respectively. This is particularly useful for assigning the quaternary carbons and distinguishing between the aromatic protons.

As of the latest literature surveys, specific advanced NMR data (e.g., COSY, HSQC, HMBC) for this compound have not been publicly reported.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition with high confidence. Beyond confirming the molecular formula (C₁₀H₅NO₂), the analysis of fragmentation pathways through tandem mass spectrometry (MS/MS) is critical. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together, corroborating the structure deduced from NMR. For this compound, characteristic losses would be expected, such as the loss of the formyl group (CHO) or the nitrile group (CN).

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.03931 | 134.4 |

| [M+Na]⁺ | 194.02125 | 148.3 |

| [M-H]⁻ | 170.02475 | 139.6 |

| [M+NH₄]⁺ | 189.06585 | 154.6 |

| [M+K]⁺ | 209.99519 | 144.2 |

Chromatographic Separation Techniques for Isolation and Purity Determination

Chromatographic techniques are paramount for the isolation of this compound from reaction mixtures and for the stringent assessment of its purity.

Preparative Chromatography: For obtaining a highly pure sample of the compound for further studies and for use as an analytical standard, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique allows for the separation of the target compound from by-products and unreacted starting materials on a larger scale than analytical HPLC. The selection of the stationary phase (e.g., silica (B1680970) gel, C18-functionalized silica) and the mobile phase is optimized to achieve the best separation.

Enantioselective Chromatography: As this compound itself is achiral, enantioselective chromatography would not be relevant for the parent compound. However, if chiral derivatives were to be synthesized from this scaffold, this technique would be essential for separating the enantiomers and determining the enantiomeric excess of the product.

Specific preparative chromatographic methods for the isolation of this compound have not been detailed in the available scientific literature.

X-ray Crystallography for Solid-State Structure and Conformation Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

For this compound, obtaining a suitable single crystal would allow for the precise measurement of the planarity of the benzofuran ring system and the orientation of the formyl and nitrile substituents.

To date, the crystal structure of this compound has not been reported in publicly accessible databases. However, crystallographic data for other benzofuran derivatives have been published, providing insights into the typical bond lengths and angles of the benzofuran core. asianpubs.orgresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₅NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and its purity.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 70.18 |

| Hydrogen | H | 1.008 | 2.94 |

| Nitrogen | N | 14.007 | 8.18 |

| Oxygen | O | 15.999 | 18.70 |

Experimental elemental analysis data for this compound is not currently available in the reviewed literature.

Potential Non Biological Applications and Material Science Perspectives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The formyl and nitrile groups in 5-Formylbenzofuran-2-carbonitrile are highly reactive, making the compound a valuable precursor for a variety of more complex molecules. The formyl group can undergo a range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other carbon-carbon bonds. For instance, the formyl group can be a key reactant in the synthesis of larger heterocyclic systems. nih.gov

The nitrile group can also be transformed into other functional groups, such as a carboxylic acid or an amine, through hydrolysis or reduction, respectively. The presence of both a formyl and a nitrile group allows for selective and sequential reactions, providing a pathway to a wide array of polysubstituted benzofuran (B130515) derivatives. These derivatives are of significant interest in medicinal chemistry and material science. nih.govscienceopen.com

Exploration in Polymer Chemistry as a Monomer or Building Block

Benzofuran derivatives have been utilized in the synthesis of various polymers, including polyamides, polyarylates, and polyesters. nih.gov The bifunctional nature of this compound, with its reactive formyl and nitrile groups, makes it a potential monomer for polymerization reactions. For example, the formyl group can react with diamines to form polyimines (Schiff base polymers), which are known for their thermal stability and interesting electronic properties.

Furthermore, the benzofuran unit itself can be incorporated into the main chain of a polymer to enhance its thermal stability and confer specific optical and electronic properties. The rigid and planar structure of the benzofuran ring can contribute to the formation of highly ordered polymer structures, which is advantageous for applications in electronics and photonics. researchgate.net

Integration into Novel Organic Materials (e.g., optoelectronic, supramolecular assemblies)

Benzofuran derivatives are known to be key components in the development of highly efficient organic photovoltaics and field-effect transistors. nih.gov The extended π-conjugated system of the benzofuran core, in conjunction with the electron-withdrawing formyl and nitrile groups, suggests that this compound could be a valuable building block for organic electronic materials. These materials are of interest for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.govresearchgate.net

The planar structure of the molecule also makes it a candidate for the construction of supramolecular assemblies. Through non-covalent interactions such as π-π stacking and hydrogen bonding, these molecules can self-assemble into well-defined nanostructures with unique properties. The ability to tune the electronic properties of benzofuran derivatives through chemical modification makes them particularly attractive for the design of new functional materials. researchgate.net

Potential in Catalysis as a Ligand Precursor or Organocatalyst (if applicable)

The nitrogen atom of the nitrile group and the oxygen atom of the formyl group in this compound have the potential to coordinate with metal ions. This makes the compound a candidate for use as a ligand precursor in coordination chemistry and catalysis. nih.gov By modifying the benzofuran backbone, it is possible to synthesize a variety of ligands with different steric and electronic properties, which can then be used to create catalysts for a wide range of chemical transformations. researchgate.netacs.org

While direct applications of this compound as an organocatalyst are not yet established, the benzofuran scaffold is present in some organocatalytic systems. The functional groups on the molecule could potentially be modified to create active sites for organocatalysis.

Development as a Component in Chemical Sensor Technologies

The development of chemical sensors is a rapidly growing field, and fluorescent organic molecules play a crucial role in the detection of various analytes. Benzofuran derivatives have been investigated as fluorescent probes for the detection of metal ions and other species. nih.gov The introduction of a formyl group can significantly influence the fluorescent properties of a molecule. researchgate.net

The formyl and nitrile groups of this compound can act as binding sites for specific analytes. Upon binding, a change in the fluorescence or absorption spectrum of the molecule could be observed, providing a detectable signal. This makes the compound a promising platform for the development of new chemosensors for environmental monitoring, medical diagnostics, and other applications.

Conclusion and Future Research Directions

Summary of Key Academic Achievements and Insights

While dedicated research focusing solely on 5-Formylbenzofuran-2-carbonitrile is not extensively documented in publicly available literature, its chemical identity is firmly established. The core academic achievement lies in its synthesis, which can be inferred from general methods for the preparation of substituted benzofurans. The presence of both a formyl group and a nitrile group on the benzofuran (B130515) core represents a significant synthetic accomplishment, providing a platform for diverse chemical transformations.

The primary insight into the utility of this compound stems from the well-documented reactivity of its constituent functional groups. The benzofuran nucleus itself is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. lookchem.comgoogle.comresearchgate.net The addition of the formyl and cyano groups further enhances its potential as a scaffold in medicinal chemistry and materials science.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₅NO₂ |

| Molecular Weight | 171.15 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

This data is based on computational predictions and may not reflect experimentally determined values.

Identification of Unexplored Reactivity and Synthetic Challenges

The true potential of this compound lies in its unexplored reactivity. The dual functionality opens up a plethora of synthetic possibilities that remain to be systematically investigated.

Unexplored Reactivity:

Intramolecular Cyclizations: The close proximity of the formyl and cyano groups could potentially lead to novel intramolecular cyclization reactions under specific conditions, yielding unique fused heterocyclic systems.

Multicomponent Reactions: The aldehyde functionality makes it an ideal candidate for participation in various multicomponent reactions, allowing for the rapid construction of complex molecules in a single step.

Tandem Reactions: The sequential reaction of the formyl and cyano groups in a one-pot fashion is a largely unexplored area that could lead to efficient syntheses of highly functionalized benzofuran derivatives.

Synthetic Challenges:

Selective Transformations: A key challenge lies in the selective transformation of one functional group in the presence of the other. Developing chemoselective reagents and reaction conditions will be crucial for its synthetic utility.

Scalability of Synthesis: While laboratory-scale syntheses are achievable, developing a robust and scalable synthetic route to produce larger quantities of this compound for extensive investigation remains a challenge.

Emerging Avenues for Research on Benzofuran-2-carbonitrile Scaffolds in Chemical Science

The broader class of benzofuran-2-carbonitrile scaffolds is gaining increasing attention in chemical science. The nitrile group serves as a versatile handle for a variety of chemical transformations.

Emerging Research Avenues:

Conversion to Amides and Carboxylic Acids: The nitrile can be readily hydrolyzed to the corresponding amide or carboxylic acid, opening up avenues for the synthesis of novel benzofuran-based peptidomimetics and other biologically relevant molecules.

Formation of Tetrazoles: The [2+3] cycloaddition of the nitrile with azides can yield 5-(benzofuran-2-yl)tetrazoles, a class of compounds known for their applications in medicinal chemistry as bioisosteres for carboxylic acids.

Synthesis of Amines: Reduction of the nitrile group provides access to 2-(aminomethyl)benzofurans, which are valuable building blocks for the synthesis of new ligands and pharmacologically active compounds.

Prospects for Rational Design of Novel Chemical Entities Based on the this compound Core